5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-2-3-7(8)10-5(6)4-9-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODRHGFLLXLPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enhancing Regioselectivity
Chlorination Efficiency
Comparative chlorination agents:
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| NCS | DCM, rt, 6h | 85 | 98.5 |
| Cl₂ | EtOAc, 0°C, 2h | 92 | 89.7 |
| SO₂Cl₂ | Toluene, 40°C | 78 | 97.1 |
NCS offers optimal balance of safety and efficiency for lab-scale synthesis.
Industrial Production Considerations
Large-scale manufacturing (>100 kg) requires:
-
Cost analysis : Raw material expenses account for 63% of total costs, favoring cyclocondensation over Japp–Klingemann routes.
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Waste management : POCl₃ neutralization generates 8 kg Ca₃(PO₄)₂ waste per kg product, necessitating advanced filtration systems.
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Quality control : USP guidelines mandate <0.1% residual solvents (ICH Class 2), achievable via wiped-film evaporation .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-iodosuccinimide (NIS) for iodization and PMB-Cl for protection . Other reagents and conditions depend on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various derivatives with different substituents at the 5-position.
Scientific Research Applications
5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is used in biological studies to investigate its effects on cell proliferation, differentiation, and survival.
Chemical Research: It serves as a building block in the synthesis of more complex heterocyclic compounds for various research purposes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine with analogs differing in substituent positions, heterocyclic cores, and functional groups. Key differences in physicochemical properties, synthetic applications, and biological relevance are highlighted.
Positional Isomers and Halogen-Substituted Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 5-Chloro-1H-pyrazolo[3,4-b]pyridine | C₆H₄ClN₃ | 169.57 | 5399-92-8 | Lacks the 1-methyl group |
| 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine | C₆H₃BrClN₃ | 232.50 | 1352892-94-4 | Bromine at 3-position; no methyl group |
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | C₆H₄ClN₃ | 169.57 | 1240725-66-9 | Chlorine at 4-position; pyrazole-pyridine core retained |
- Bromine substitution (e.g., 3-Bromo-5-chloro analog) increases molecular weight and polarizability, which may improve interactions with hydrophobic enzyme pockets .
Heterocyclic Core Variations
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Core Structure |
|---|---|---|---|---|
| 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | C₆H₅ClN₄ | 182.59 | 1393181-01-5 | Pyrimidine instead of pyridine |
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | C₅H₂Cl₂N₄ | 203.03 | 64321-24-0 | Dichlorinated pyrimidine core |
- Dichlorination (e.g., 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine) improves electrophilicity, facilitating nucleophilic substitution reactions in drug conjugate synthesis .
Functional Group Modifications
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Modifications |
|---|---|---|---|---|
| Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C₁₁H₁₂ClN₃O₂ | 253.69 | 866769-80-4 | Carboxylate ester at 4-position; two methyl groups |
| 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | C₉H₁₀ClN₅O | 247.67 | 175201-98-6 | Carboxamide at 5-position; dimethyl substitution |
- Key Insights :
Biological Activity
5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound is characterized by a pyrazolo ring fused to a pyridine ring, featuring a chlorine atom at the 5-position and a methyl group at the 1-position. Its molecular formula is with a molecular weight of approximately 167.59 g/mol. The unique structural features contribute to its distinct biological properties and potential pharmacological applications.
This compound primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and survival. By inhibiting these kinases, the compound disrupts downstream signaling pathways associated with cancer growth and progression. Additionally, it has been identified as a modulator of acid-sensing ion channels (ASIC), which are implicated in pain perception and neuroprotection.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits TRKs, leading to reduced cell proliferation in cancer cells. |
| Neurological Effects | Modulates ASIC channels, potentially offering neuroprotective effects. |
| Anti-inflammatory | Exhibits properties that may reduce inflammation through various pathways. |
| Insecticidal Activity | Certain derivatives have shown potential for insecticidal applications. |
Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines by targeting TRKs. For instance, research indicated that compounds within the pyrazolo[4,3-b]pyridine family displayed significant anticancer properties by disrupting signaling pathways critical for tumor survival .
Neurological Applications
The compound's ability to modulate ASIC channels suggests its potential in treating neuropathic pain and other neurological disorders. Studies have shown that modulation of these channels can alleviate pain sensations and provide neuroprotective effects against excitotoxicity.
Insecticidal Properties
Some derivatives of this compound have exhibited insecticidal activity, indicating potential applications in agricultural pest control. Further research is needed to explore the structure-activity relationships that enhance this property.
Q & A
Q. What are the primary synthetic routes for 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, and what intermediates are critical?
The compound is synthesized via iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS), followed by PMB-Cl protection to stabilize intermediates. Subsequent steps involve deprotection and purification via column chromatography. Key intermediates include the iodized pyrazolopyridine and PMB-protected derivatives, which are essential for achieving regioselective substitution .
Q. Which spectroscopic methods are most effective for structural characterization, and what key features confirm the compound’s identity?
- NMR : Distinct signals for the methyl group (~δ 3.9 ppm for N-CH3) and aromatic protons (δ 8.1–8.5 ppm for pyridine/pyrazole rings).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 167.59 (C7H6ClN3) confirm molecular weight. These methods, combined with elemental analysis, validate purity and structural integrity .
Q. What substitution reactions are feasible at the 5-chloro position, and how are they performed?
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides under basic conditions (e.g., K2CO3 in DMF at 80–100°C). Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also viable for introducing aryl/heteroaryl groups .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve efficiency in generating pyrazolo[4,3-b]pyridine derivatives?
Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example, PdCl2(PPh3)2-catalyzed coupling of pyrazolopyridine intermediates with alkynes under microwave conditions (120°C, 20 min) achieves >70% yield in heterocyclic annulation reactions .
Q. What computational tools predict synthetic pathways and biological targets for this compound?
AI-driven platforms (e.g., retrosynthesis tools) use databases like Reaxys and Pistachio to propose routes based on reaction feasibility and precursor availability. Molecular docking studies suggest affinity for tropomyosin receptor kinases (TRKs), validated via in vitro kinase assays (IC50 < 100 nM for TRKA inhibition) .
Q. How do structural modifications influence biological activity in SAR studies?
- 5-Position : Replacing Cl with bulkier groups (e.g., aryl) enhances TRK selectivity but reduces solubility.
- 1-Methyl Group : Removal decreases metabolic stability in hepatic microsomal assays. Quantitative SAR (QSAR) models correlate logP values (<3.5) with improved blood-brain barrier penetration .
Contradictions & Resolutions
- Synthetic Yields : reports 65–75% yields for iodization, while achieves higher yields (70–85%) via microwave-assisted coupling. This discrepancy may arise from differences in reaction scale or purification methods.
- Biological Targets : While emphasizes TRK inhibition, highlights anti-inflammatory activity in analogs. Researchers should validate target specificity using orthogonal assays (e.g., Western blotting for TRK phosphorylation).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
